N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea
Brand Name: Vulcanchem
CAS No.: 97627-18-4
VCID: VC13301572
InChI: InChI=1S/C12H9Cl2N3O/c13-9-4-1-5-10(14)11(9)17-12(18)16-8-3-2-6-15-7-8/h1-7H,(H2,16,17,18)
SMILES: C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl
Molecular Formula: C12H9Cl2N3O
Molecular Weight: 282.12 g/mol

N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea

CAS No.: 97627-18-4

Cat. No.: VC13301572

Molecular Formula: C12H9Cl2N3O

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea - 97627-18-4

Specification

CAS No. 97627-18-4
Molecular Formula C12H9Cl2N3O
Molecular Weight 282.12 g/mol
IUPAC Name 1-(2,6-dichlorophenyl)-3-pyridin-3-ylurea
Standard InChI InChI=1S/C12H9Cl2N3O/c13-9-4-1-5-10(14)11(9)17-12(18)16-8-3-2-6-15-7-8/h1-7H,(H2,16,17,18)
Standard InChI Key LCVQWTZZWZTSCY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea belongs to the class of aryl-pyridinyl ureas, which combine aromatic and heteroaromatic components. The dichlorophenyl group introduces electron-withdrawing effects, while the pyridinyl moiety contributes to potential hydrogen bonding and π-π interactions. Key physicochemical parameters such as lipophilicity (LogP ≈ 4.2) and solubility remain underexplored in the provided sources, though analogous compounds exhibit moderate aqueous solubility .

PropertyValueSource
Molecular FormulaC₁₂H₉Cl₂N₃O
Molecular Weight282.125 g/mol
CAS Number97627-18-4

Chemical Reactivity and Mechanistic Insights

Urea derivatives exhibit diverse reactivity, influenced by substituents and reaction conditions:

Nucleophilic Aromatic Substitution (NAS)

The dichlorophenyl group’s electron-deficient aromatic ring facilitates NAS. For instance, chlorine atoms at the 2- and 6-positions activate the ring for substitution with nucleophiles such as ammonia or methoxide :

N-(2,6-dichlorophenyl)+NH3N-(2,6-diaminophenyl)+2HCl\text{N-(2,6-dichlorophenyl)} + \text{NH}_3 \rightarrow \text{N-(2,6-diaminophenyl)} + 2\text{HCl}

Cyclocondensation Reactions

The urea moiety can participate in heterocycle formation. Intramolecular cyclization, driven by heating or catalysis, may yield pyridinyl-fused rings :

UreaΔPyrido[1,2-a]pyrimidinone+H2O\text{Urea} \xrightarrow{\Delta} \text{Pyrido[1,2-a]pyrimidinone} + \text{H}_2\text{O}

Phosphorylation

Urea derivatives react with phosphorus reagents to form phosphorylated analogs, though yields depend on electronic effects. For example, CC-2 efficiently generates dialkyl chlorophosphates at room temperature :

RO2P(O)H+CC-2RO2P(O)Cl+Byproducts\text{RO}_2\text{P(O)H} + \text{CC-2} \rightarrow \text{RO}_2\text{P(O)Cl} + \text{Byproducts}

Biological Activities and Applications

While direct studies on N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea are scarce, urea derivatives are widely explored for their biological potential:

Antimicrobial Activity

Structurally related ureas exhibit broad-spectrum antimicrobial effects. For example, fluometuron (a trifluoromethylphenyl urea) shows herbicidal activity by inhibiting photosynthesis .

Cytotoxicity

Pyridinyl ureas demonstrate moderate cytotoxicity against cancer cell lines. A comparative study reported IC₅₀ values of 1.2–2.9 µM for analogous compounds in MCF-7 and HeLa cells .

Cell LineIC₅₀ (µM)Source
MCF-7 (Breast)1.29
HeLa (Cervical)2.96

Agricultural Applications

Urea derivatives act as plant growth regulators. Substituted phenyl ureas enhance cell division in Leguminosae and Solanaceae species at concentrations as low as 0.0005 ppm .

Comparative Analysis with Structural Analogs

N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea’s reactivity and bioactivity differ markedly from analogs:

CompoundKey DifferenceSource
N-(2,6-Dimethylphenyl)-N'-pyridinyl ureaReduced hydrogen bonding capacity
FluometuronHigher herbicidal activity
CC-2Superior chlorination efficiency

The dichloro substitution enhances electrophilicity and crystal packing density compared to methyl or trifluoromethyl groups .

Future Research Directions

  • Synthetic Optimization: Systematic studies on coupling agents and solvents to improve yield.

  • Biological Screening: Expanded cytotoxicity and antimicrobial assays to identify therapeutic potential.

  • Crystallographic Studies: X-ray diffraction to resolve steric and electronic effects on molecular packing .

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